Boc-4-Abz-OH

Catalog No.
S672377
CAS No.
66493-39-8
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-Abz-OH

CAS Number

66493-39-8

Product Name

Boc-4-Abz-OH

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

InChI Key

ZJDBQMWMDZEONW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O

Synonyms

66493-39-8;4-(Boc-amino)benzoicacid;4-((tert-Butoxycarbonyl)amino)benzoicacid;Boc-4-Abz-OH;4-Tert-Butoxycarbonylamino-BenzoicAcid;N-Boc-4-aminobenzoicacid;4-(tert-Butoxycarbonylamino)benzoicAcid;4-[(tert-butoxycarbonyl)amino]benzoicacid;4-tert-butoxycarbonylaminobenzoicacid;4-(boc-amino)-benzoicacid;4-(n-bocamino)benzoicacid;AG-205/06424048;4-[(tert-butoxy)carbonylamino]benzoicacid;AC1MBSEV;boc-p-aminobenzoicacid;boc-4-aminobenzoicacid;AC1Q1NA2;KSC624Q0R;15299_ALDRICH;SCHEMBL243401;4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoicAcid;15299_FLUKA;CTK5C4808;MolPort-000-146-811;ZJDBQMWMDZEONW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O

Organic Synthesis

4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as Boc-4-aminobenzoic acid or Boc-4-Abz-OH, finds application as a protected derivative of 4-aminobenzoic acid in organic synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The Boc group can be readily cleaved under acidic conditions to reveal the free amine, enabling further reactions. [, ]

Peptide Synthesis

Boc-4-Abz-OH is a valuable building block in peptide synthesis. The Boc group ensures chemoselective attachment of the amino acid to the growing peptide chain while protecting the amine group from unwanted side reactions. The final deprotection step liberates the amine, allowing for peptide bond formation with the next amino acid in the sequence. [, ]

Medicinal Chemistry

Boc-4-Abz-OH serves as a precursor for the synthesis of various bioactive molecules. The 4-aminobenzoic acid moiety can be incorporated into diverse scaffolds with potential therapeutic applications. By leveraging the protecting group strategy, researchers can introduce other functionalities onto the molecule while maintaining the integrity of the amine group. [, ]

Boc-4-Aminobenzoic Acid, also known as 4-(Boc-amino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₇N₁O₃. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of para-aminobenzoic acid. This compound is characterized by its white crystalline appearance and has a molecular weight of 237.25 g/mol. The compound is primarily used in peptide synthesis due to its ability to protect amino groups during

  • Dust: Inhalation of dust may cause irritation to the respiratory system.
  • Skin Contact: Prolonged or repeated contact may cause skin irritation.
, particularly in peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino group to participate in further reactions. Key reactions include:

  • Deprotection Reaction: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid, regenerating the free amine for coupling with other amino acids.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Coupling Reactions: The free amine can couple with activated carboxylic acids to form peptide bonds, facilitating the synthesis of peptides and proteins .

The synthesis of Boc-4-Aminobenzoic Acid typically involves the following steps:

  • Starting Material: 4-Aminobenzoic Acid is used as the starting material.
  • Protection Reaction: The amino group is protected by reacting 4-Aminobenzoic Acid with tert-butyl carbonate in a suitable solvent (e.g., dichloromethane) under basic conditions.
  • Purification: The product is purified through recrystallization or chromatography to obtain Boc-4-Aminobenzoic Acid with high purity .

Boc-4-Aminobenzoic Acid has several applications, including:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis.
  • Drug Development: Its derivatives may serve as precursors for pharmaceuticals targeting various biological pathways.
  • Fluorescent Probes: Certain derivatives are utilized in fluorescence-based assays for biochemical studies .

Interaction studies involving Boc-4-Aminobenzoic Acid focus on its derivatives and their interactions with biological macromolecules. For instance, ortho-aminobenzoic acid derivatives have been explored as fluorescent probes for protease assays, demonstrating their utility in biochemical research . These studies help elucidate the compound's role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with Boc-4-Aminobenzoic Acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Boc-2-Aminobenzoic AcidSimilar protecting groupPositioned at ortho position; different reactivity
Boc-GlycineAmino acid derivativeSimpler structure; used for different peptide types
Boc-PhenylalanineAromatic amino acidContains an aromatic side chain; different properties

Boc-4-Aminobenzoic Acid stands out due to its specific para substitution on the benzene ring, which influences its reactivity and utility in peptide synthesis compared to ortho and meta analogs.

Boc-4-Abz-OH is systematically named 4-[(tert-butoxycarbonyl)amino]benzoic acid. Its molecular formula is $$ \text{C}{12}\text{H}{15}\text{NO}_{4} $$, with a molecular weight of 237.25 g/mol. The compound’s structure consists of a benzoic acid backbone substituted at the para position with a Boc-protected amino group (Figure 1).

Key Identifiers:

PropertyValueSource
CAS Registry Number66493-39-8
SMILESCC(C)(C)OC(=O)Nc1ccc(cc1)C(=O)O
InChI KeyZJDBQMWMDZEONW-UHFFFAOYSA-N
Melting Point~200°C (decomposition)

The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) shields the amine functionality during synthetic reactions, enabling precise control over reactivity.

Historical Development and Significance

The development of Boc-4-Abz-OH is rooted in the broader history of protective-group chemistry. The tert-butyloxycarbonyl (Boc) group was first introduced by Louis Carpino in the 1950s as an acid-labile alternative to the benzyloxycarbonyl (Z) group. This innovation addressed the need for reversible amine protection in peptide synthesis, particularly in solid-phase methodologies pioneered by R.B. Merrifield.

Boc-4-Abz-OH emerged as a specialized building block for introducing aromatic amino acid residues into peptides. Its stability under basic conditions and compatibility with benzyl-based side-chain protecting groups made it a staple in early automated peptide synthesizers. A 2013 patent (CN103694142A) further highlighted its utility in synthesizing intermediates like 4-N-Boc-amino cyclohexanone, underscoring its versatility beyond peptide chemistry.

Role in Contemporary Chemical Research

Today, Boc-4-Abz-OH is integral to multiple research domains:

  • Peptide Synthesis: The Boc group enables sequential coupling in solid-phase peptide synthesis (SPPS), particularly for incorporating para-aminobenzoic acid derivatives.
  • Drug Development: It serves as a precursor in designing protease inhibitors and kinase-targeting molecules, where the aromatic moiety enhances binding affinity.
  • Material Science: Researchers exploit its self-assembly properties to create nanostructured materials for drug delivery systems.

The compound’s applications are summarized in Table 1.

Table 1: Modern Applications of Boc-4-Abz-OH

ApplicationDescriptionExample Study
Peptide FunctionalizationIncorporation of photoactive or fluorescent labels via the carboxylic acid group
BioconjugationCovalent attachment of proteins to solid supports for biosensor development
Organic CatalysisAs a chiral auxiliary in asymmetric synthesis

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Boc-amino)benzoic acid

Dates

Modify: 2023-08-15
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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